molecular formula C20H38BrNO2 B1198218 Diponium bromide CAS No. 2001-81-2

Diponium bromide

Cat. No. B1198218
CAS RN: 2001-81-2
M. Wt: 404.4 g/mol
InChI Key: ADZXDFALMZGPTN-UHFFFAOYSA-M
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Description

Diponium bromide, also known as (2-[alpha,alpha-dicyclopentylacetoxy)-ethyl] triethylammonium bromide, is a muscarinic cholinergic receptor antagonist . It exerts an antispasmodic action . The molecular formula of Diponium bromide is C20H38BrNO2 .


Molecular Structure Analysis

The molecular structure of Diponium bromide is represented by the formula C20H38BrNO2 . The molecular weight of Diponium bromide is 404.43 .


Physical And Chemical Properties Analysis

Diponium bromide forms crystals with a melting point of 185-186°C . It is freely soluble in water . The LD50 in mice is 570 mg/kg orally, 88 mg/kg intraperitoneally, and 6.2 mg/kg intravenously . In rats, the LD50 is 6.6 mg/kg intravenously and 780 mg/kg orally .

Scientific Research Applications

  • Pharmacokinetics : A study by Partsch, Dunky, and Eberl (1983) investigated the body elimination kinetics and metabolic pathway of intravenously administered diponium bromide. They found a rapid alpha-distribution phase with a half-life of 4 to 11 minutes and varied elimination rates between 2.3 and 7.7 hours. Additionally, they noted that diponium bromide does not bind to erythrocytes but to plasma proteins (Partsch, Dunky, & Eberl, 1983).

  • Antimuscarinic Activity : In a study by Tripathi et al. (1995), the antimuscarinic activity of oxyphenonium bromide, diphenhydramine hydrochloride, and astemizole was evaluated in human volunteers. They found that salivary secretion and dryness of mouth were reliable parameters for measuring antimuscarinic activity (Tripathi et al., 1995).

  • Antispasmodic Action : Goldenberg (1976) researched diclonium bromide (2-(3,2-dichloroanilino)quinolizinium bromide), a compound related to diponium bromide, and found it to have an effective, prolonged inhibitory action on contractions in the lower bowel of dogs. This suggests potential applications in the treatment of spastic-colon disease (Goldenberg, 1976).

  • Bromide in the Environment : Flury and Papritz (1993) discussed bromide ions, including compounds like diponium bromide, in the natural environment. They noted the use of bromide as a tracer in environmental studies due to its similar movement to water in soil and its low natural background concentration (Flury & Papritz, 1993).

  • Removal Techniques : Watson, Farré, and Knight (2012) reviewed techniques for the removal of bromides, like diponium bromide, from drinking water sources. They explored membrane, electrochemical, and adsorptive techniques for bromide removal, highlighting the importance of managing bromide levels in water supplies (Watson, Farré, & Knight, 2012).

Safety And Hazards

Diponium bromide can cause skin irritation and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wash skin thoroughly after handling . In case of inhalation, it is recommended to move the person to fresh air and keep them comfortable for breathing .

properties

IUPAC Name

2-(2,2-dicyclopentylacetyl)oxyethyl-triethylazanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38NO2.BrH/c1-4-21(5-2,6-3)15-16-23-20(22)19(17-11-7-8-12-17)18-13-9-10-14-18;/h17-19H,4-16H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADZXDFALMZGPTN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)CCOC(=O)C(C1CCCC1)C2CCCC2.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

58875-33-5 (Parent), 15518-72-6 (Parent)
Record name Diponium bromide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002001812
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2048797
Record name Diponium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diponium bromide

CAS RN

2001-81-2
Record name Diponium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2001-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diponium bromide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002001812
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diponium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diponium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.266
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIPONIUM BROMIDE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
G Partsch, A Dunky, R Eberl - International Journal of Clinical …, 1983 - europepmc.org
The body elimination kinetics and the metabolic pathway of intravenously administered diponium bromide ((2-[alpha, alpha-dicyclopentylacetoxy)-ethyl] triethylammonium bromide) …
Number of citations: 1 europepmc.org
A Meneses-Marcel, Y Marrero-Ponce… - Bioorganic & medicinal …, 2005 - Elsevier
A computational (virtual) screening test to identify potential trichomonacidals has been developed. Molecular structures of trichomonacidal and non-trichomonacidal drugs were …
Number of citations: 86 www.sciencedirect.com
S Evangelista - Current pharmaceutical design, 2004 - ingentaconnect.com
… Although this class of drugs is full of compounds (eg butropium bromide, cyclonium iodide, diponium bromide, emepromium bromide, fenpiverium bromide, fentonium bromide, prifinium …
Number of citations: 113 www.ingentaconnect.com
OM Rivera‐Borroto, Y Marrero‐Ponce… - QSAR & …, 2009 - Wiley Online Library
Few years ago, the World Health Organization estimated the number of adults with trichomoniasis at 170 million worldwide, more than the combined numbers for gonorrhea, syphilis, …
Number of citations: 23 onlinelibrary.wiley.com
Y Marrero-Ponce, Y Machado-Tugores… - Current Drug …, 2005 - ingentaconnect.com
Computational approaches are developed to design or rationally select, from structural databases, new lead trichomonacidal compounds. First, a data set of 111 compounds was split (…
Number of citations: 56 www.ingentaconnect.com
M Krause - 2015 - ora.ox.ac.uk
The emergence and rapid spread of artemisinin-resistant Plasmodium falciparum in southeast Asia highlights the importance of identifying genetic determinants of drug response and …
Number of citations: 2 ora.ox.ac.uk
Y Marrero-Ponce, A Meneses-Marcel… - … Organic Chemistry X, 2006 - academia.edu
Trichomonas vaginalis (Tv) is the causative agent of the most common, nonviral, sexually transmitted disease in women and men world-wide. Since 1959 metronidazole (MTZ) has …
Number of citations: 1 www.academia.edu
World Health Organization - 2003 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int
北川正保 - ファルマシア, 1967 - jstage.jst.go.jp
を示 して い る. 乳児にお い ては消化管よ りその まま吸収される こ とは よ く知 られてい る. 動物実験にお い て も腸管よ り酵素がある程 度 吸 収され るこ とが知 られて い る (村地). また家験的に …
Number of citations: 3 www.jstage.jst.go.jp
Х МИРАНДА, С САБЛОЦКИЙ - 2001 - elibrary.ru
Изобретение относится к приспособлениям по чрескожному применению лекарственных веществ, точнее к композиции для чрескожного применения лекарственных веществ, …
Number of citations: 0 elibrary.ru

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